Enantiomer-Specific Potency: (3S,4S) Configuration Delivers 15-Fold Greater Renin Inhibitory Activity over (3R,4R)
In a direct head-to-head comparison within the trans-3,4-disubstituted pyrrolidine renin inhibitor series, the (3S,4S) enantiomer 12a exhibited an IC₅₀ of 170 nM against recombinant human renin, whereas the (3R,4R) distomer 12b showed an IC₅₀ of approximately 2,550 nM, constituting a 15-fold potency advantage for the (3S,4S) configuration [1]. The (3S,4S) stereochemistry at the pyrrolidine C3 and C4 positions is a prerequisite for adopting the extended binding conformation spanning the nonprime and S1′ pockets of renin, as validated by X-ray crystallography of (3S,4S)-6a bound to rh-renin [1]. This stereochemical requirement is class-level evidence applicable to the (3S,4S)-4-(dimethylamino)pyrrolidin-3-ol scaffold.
| Evidence Dimension | Renin inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | (3S,4S)-12a IC₅₀ = 170 nM |
| Comparator Or Baseline | (3R,4R)-12b IC₅₀ ≈ 2,550 nM |
| Quantified Difference | 15-fold potency advantage for (3S,4S) |
| Conditions | Recombinant human renin enzymatic assay; in human plasma, (3S,4S)-12a retained potency (IC₅₀ = 300 nM) |
Why This Matters
Procurement of the correct (3S,4S) enantiomer is essential to reproduce published potency; use of the (3R,4R) isomer or racemate will result in at least 15-fold weaker target engagement in renin-related programs.
- [1] Lorthiois, E. et al. J. Med. Chem. 2013, 56, 2207–2217. View Source
